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Cat. No.: B10857221 Get Quote

An in-depth analysis of the structural binding sites of prominent ATP synthase inhibitors is

crucial for the advancement of novel therapeutics targeting cellular metabolism. While the

specific designation "ATP synthase inhibitor 2" does not correspond to a universally

recognized compound in the scientific literature, this guide provides a comprehensive overview

of the structural binding sites for several well-characterized inhibitors of this enzyme complex.

This information is essential for researchers, scientists, and drug development professionals

working on the modulation of cellular bioenergetics.

ATP synthase, also known as F1Fo-ATPase or Complex V of the electron transport chain, is a

multi-subunit enzyme responsible for the synthesis of ATP from ADP and inorganic phosphate,

driven by a proton gradient.[1][2][3] Its complex structure provides multiple sites for inhibition by

a variety of natural and synthetic compounds.[4] These inhibitors can be broadly categorized

based on their binding to either the F1 catalytic domain or the Fo proton-translocating domain.

[1][5]

Inhibitor Binding Sites on the F1 Catalytic Domain
The F1 domain is the catalytic portion of ATP synthase and is the target for several classes of

inhibitors.[5][6]

Aurovertin B
Aurovertin B is an antibiotic that inhibits the catalytic activity of the F1 subunit.[1][5] It binds to a

cleft between the nucleotide-binding and C-terminal domains of the β-subunits.[5] The binding
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of aurovertin B is known to occur at two equivalent sites within the βTP and βE subunits, with

differing affinities.[5] The binding site in the βDP-subunit is inaccessible to the inhibitor.[5]

Efrapeptins
Efrapeptins are peptide antibiotics that are potent inhibitors of ATP synthase in mitochondria

and some bacteria.[5][7] The binding site for efrapeptin is unique, located in the central cavity

of the F1 domain.[5] It interacts with the γ- and βE-subunits, as well as two adjacent α-subunits

primarily through hydrophobic contacts.[5] This binding prevents the conformational changes in

the βE-subunit necessary for nucleotide binding, thereby stalling the rotary catalytic

mechanism.[5][7]

Inhibitory Factor 1 (IF1)
IF1 is a naturally occurring protein inhibitor of mitochondrial ATP synthase.[2][7] It binds to the

F1 domain in a 1:1 stoichiometric ratio and specifically inhibits ATP hydrolysis without affecting

ATP synthesis.[7] The binding of IF1 to F1 is reversible, non-competitive, and requires the

presence of ATP.[7] Structurally, IF1 inserts into a cavity between the α- and β-subunits, with its

N-terminal region reaching the γ subunit of the central stalk, which physically prevents the

rotation required for ATP hydrolysis.[8][9]

Other F1 Domain Inhibitors
Resveratrol and Piceatannol: These polyphenolic compounds bind to a hydrophobic pocket

located between the C-terminal region of the γ subunit and the βTP subunit.[2][7] This

interaction is stabilized by both hydrophobic forces and hydrogen bonds, and it is believed to

block the rotation of the γ subunit, thus inhibiting both ATP synthesis and hydrolysis.[2][7]

Angiostatin: This endogenous angiogenesis inhibitor binds to the α and β subunits of ATP

synthase, leading to the inhibition of ATP hydrolysis.[7]

Inhibitor Binding Sites on the Fo Proton-
Translocating Domain
The Fo domain is embedded in the inner mitochondrial membrane and is responsible for proton

translocation, which drives the rotation of the central stalk.
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Oligomycin
Oligomycin is a macrolide antibiotic that inhibits ATP synthase by binding to the Fo domain.[1]

[10][11] High-resolution crystal structures have revealed that oligomycin binds to the surface of

the c-ring, making contact with two adjacent c-subunits.[10] A critical interaction involves the

formation of a hydrogen bond between the carboxyl side chain of a conserved glutamate

residue (Glu59 in yeast) in the c-subunit and oligomycin, mediated by a water molecule.[10]

This binding physically obstructs the proton channel, thereby preventing proton translocation

and halting ATP synthesis.[1][10] The amino acid residues that constitute the oligomycin-

binding site are highly conserved between yeast and humans but differ significantly in bacteria,

explaining the differential sensitivity.[10]

Venturicidin
Venturicidin is another macrolide antibiotic that binds to the c-subunit of the Fo domain,

inhibiting both proton translocation and ATPase activity.[2]

Quantitative Data on Inhibitor Binding
The following table summarizes key quantitative data for the binding of these inhibitors. It is

important to note that specific values can vary depending on the experimental conditions and

the source of the enzyme.
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Inhibitor
Target
Subunit(s)

Binding
Stoichiomet
ry
(Inhibitor:E
nzyme)

Dissociatio
n Constant
(Kd) / IC50

Method of
Determinati
on

Reference

Aurovertin B βTP and βE 2:1
High and low

affinity sites

X-ray

Crystallograp

hy,

Fluorescence

Titration

[5]

Efrapeptin
γ, βE, αE,

αTP
1:1 -

X-ray

Crystallograp

hy

[5][7]

IF1 α, β, γ 1:1 -

X-ray

Crystallograp

hy, Single-

molecule

rotation

assays

[7][9]

Oligomycin c-ring 1 per c-ring -

X-ray

Crystallograp

hy

[10]

Resveratrol γ, βTP 1:1 -

X-ray

Crystallograp

hy

[7]

Angiostatin α, β -

~81%

inhibition at 1

µM

ATPase

activity assay
[7]

Experimental Protocols
The determination of inhibitor binding sites and the characterization of their inhibitory

mechanisms rely on a combination of structural biology, biochemical, and biophysical
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techniques.

X-ray Crystallography
Protein Purification: Isolation and purification of the F1 domain or the entire F1Fo-ATP

synthase complex from a suitable source (e.g., bovine heart mitochondria, yeast).

Complex Formation: Incubation of the purified enzyme with the inhibitor to form a stable

complex.

Crystallization: The protein-inhibitor complex is subjected to various crystallization screening

conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting

diffraction pattern is recorded.

Structure Determination: The diffraction data is processed to determine the electron density

map, from which the three-dimensional atomic structure of the complex is modeled. This

allows for the precise identification of the inhibitor binding site and its interactions with the

protein residues.

Cryo-Electron Microscopy (Cryo-EM)
Sample Preparation: A purified sample of the ATP synthase-inhibitor complex is applied to an

EM grid and rapidly frozen in liquid ethane to embed the particles in a thin layer of vitreous

ice.

Data Collection: The frozen-hydrated sample is imaged in a transmission electron

microscope at cryogenic temperatures. A large number of images of individual particles in

different orientations are collected.

Image Processing and 3D Reconstruction: The individual particle images are aligned and

averaged to generate a high-resolution three-dimensional reconstruction of the complex,

revealing the inhibitor's binding pose.

Biochemical Inhibition Assays
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Enzyme Activity Measurement: The rate of ATP synthesis or hydrolysis by purified ATP

synthase or mitochondrial preparations is measured. ATP hydrolysis is often measured using

an NADH-coupled ATPase assay.[12]

Inhibition Studies: The enzyme activity is measured in the presence of varying

concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor

required to reduce enzyme activity by 50%).

Kinetic Analysis: By measuring the enzyme kinetics at different substrate and inhibitor

concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can

be determined.

Single-Molecule Rotation Assays
Experimental Setup: The F1 portion of the ATP synthase is immobilized on a glass surface. A

fluorescently labeled actin filament or a magnetic bead is attached to the γ subunit.

Observation: The rotation of the attached filament or bead, driven by ATP hydrolysis, is

observed using fluorescence microscopy or magnetic tweezers.

Inhibitor Effect: The effect of the inhibitor on the rotational dynamics (e.g., pausing, stalling)

is directly visualized and quantified, providing insights into the mechanism of inhibition at the

single-molecule level.[9]

Visualizations
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Caption: Binding sites of major inhibitors on the F1 and Fo domains of ATP synthase.
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Caption: Experimental workflow for characterizing ATP synthase inhibitor binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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